2-(4-butoxyphenyl)-5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
2-(4-butoxyphenyl)-5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C25H22ClN5O3 and its molecular weight is 475.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.1411173 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS021622469, also known as F3382-3774 or 2-(4-butoxyphenyl)-5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, primarily targets the Voltage-Dependent Anion Channel 1 (VDAC1) . VDAC1 is a key protein located at the outer mitochondrial membrane and serves as a mitochondrial gatekeeper . It plays a critical role in mitochondrion-mediated apoptosis, regulating the release of apoptogenic proteins and interacting with anti-apoptotic proteins .
Mode of Action
AKOS021622469 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . Specifically, it prevents the oligomerization of VDAC1, a process involved in mitochondrion-mediated apoptosis . By targeting the oligomeric status of VDAC1, AKOS021622469 modulates apoptosis, offering a strategy for combating diseases like cancers and neurodegenerative disorders .
Biochemical Pathways
The primary biochemical pathway affected by AKOS021622469 involves the regulation of apoptosis via the modulation of VDAC1 . By inhibiting VDAC1 oligomerization, AKOS021622469 prevents the release of apoptogenic proteins from the mitochondria, thereby controlling the induction of apoptosis . This action has downstream effects on cell survival and death signals, influencing the overall balance of cellular homeostasis .
Result of Action
The primary molecular and cellular effect of AKOS021622469’s action is the inhibition of apoptosis . By preventing VDAC1 oligomerization, it inhibits the release of apoptogenic proteins from the mitochondria, thereby reducing cell death . This action can have significant implications for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and certain types of cancer .
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3/c1-2-3-14-33-20-10-6-17(7-11-20)21-15-22-25(32)30(12-13-31(22)28-21)16-23-27-24(29-34-23)18-4-8-19(26)9-5-18/h4-13,15H,2-3,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZXRDKZSFWHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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